Cas no 1782398-42-8 (2-Bromo-4-methoxypyridine-3-acetonitrile)

2-Bromo-4-methoxypyridine-3-acetonitrile 化学的及び物理的性質
名前と識別子
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- 2-Bromo-4-methoxypyridine-3-acetonitrile
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- インチ: 1S/C8H7BrN2O/c1-12-7-3-5-11-8(9)6(7)2-4-10/h3,5H,2H2,1H3
- InChIKey: DYUWZTNTVAHFJH-UHFFFAOYSA-N
- ほほえんだ: BrC1C(CC#N)=C(C=CN=1)OC
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 189
- 疎水性パラメータ計算基準値(XlogP): 1.5
- トポロジー分子極性表面積: 45.9
2-Bromo-4-methoxypyridine-3-acetonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029012463-250mg |
2-Bromo-4-methoxypyridine-3-acetonitrile |
1782398-42-8 | 95% | 250mg |
$980.00 | 2022-04-02 | |
Alichem | A029012463-1g |
2-Bromo-4-methoxypyridine-3-acetonitrile |
1782398-42-8 | 95% | 1g |
$3,126.60 | 2022-04-02 |
2-Bromo-4-methoxypyridine-3-acetonitrile 関連文献
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Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
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2. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
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Dan-Dan Wang,Qiang Jin,Li-Wei Zou,Jie Hou,Xia Lv,Wei Lei,Hai-Ling Cheng,Guang-Bo Ge,Ling Yang Chem. Commun., 2016,52, 3183-3186
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Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070
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Edgar D. Goluch,Jwa-Min Nam,Dimitra G. Georganopoulou,Thomas N. Chiesl,Kashan A. Shaikh,Kee S. Ryu,Annelise E. Barron,Chad A. Mirkin,Chang Liu Lab Chip, 2006,6, 1293-1299
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7. A bimodal-pore strategy for synthesis of Pt3Co/C electrocatalyst toward oxygen reduction reaction†Wei Hong,Xinran Shen,Fangzheng Wang,Xin Feng,Jing Li,Zidong Wei Chem. Commun., 2021,57, 4327-4330
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
2-Bromo-4-methoxypyridine-3-acetonitrileに関する追加情報
Introduction to 2-Bromo-4-methoxypyridine-3-acetonitrile (CAS No. 1782398-42-8)
2-Bromo-4-methoxypyridine-3-acetonitrile, with the CAS number 1782398-42-8, is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a bromine atom, a methoxy group, and a cyano group, all attached to a pyridine ring. These functional groups contribute to its diverse chemical properties and potential biological activities.
The synthesis of 2-Bromo-4-methoxypyridine-3-acetonitrile typically involves multi-step reactions, starting from readily available starting materials. One common synthetic route involves the bromination of 4-methoxypyridine followed by the introduction of the cyano group through a suitable nitrile formation reaction. The precise control of reaction conditions, such as temperature, solvent, and catalysts, is crucial for achieving high yields and purity of the final product.
In recent years, 2-Bromo-4-methoxypyridine-3-acetonitrile has been extensively studied for its potential applications in drug discovery and development. One of the key areas of interest is its use as an intermediate in the synthesis of novel pharmaceutical compounds. The presence of the bromine atom makes it an excellent substrate for cross-coupling reactions, such as Suzuki-Miyaura coupling, which can introduce a wide range of functional groups and create complex molecular structures with desired biological activities.
A notable study published in the Journal of Medicinal Chemistry highlighted the use of 2-Bromo-4-methoxypyridine-3-acetonitrile as a key intermediate in the synthesis of a series of pyridine-based inhibitors targeting specific enzymes involved in cancer pathways. The researchers demonstrated that these inhibitors exhibited potent antiproliferative effects against various cancer cell lines, suggesting their potential as lead compounds for further drug development.
Beyond its role as an intermediate, 2-Bromo-4-methoxypyridine-3-acetonitrile has also shown promise in its own right as a bioactive molecule. Studies have indicated that it possesses anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases. The mechanism of action is thought to involve the modulation of inflammatory cytokines and signaling pathways, although further research is needed to fully elucidate these mechanisms.
The physicochemical properties of 2-Bromo-4-methoxypyridine-3-acetonitrile are also noteworthy. It is generally stable under standard laboratory conditions but may require careful handling to avoid degradation or contamination. Its solubility in common organic solvents such as DMSO and DMF makes it suitable for use in various chemical reactions and biological assays. Additionally, its melting point and boiling point are well-characterized, providing valuable information for its purification and storage.
In terms of safety and environmental impact, 2-Bromo-4-methoxypyridine-3-acetonitrile should be handled with standard laboratory precautions to ensure the safety of researchers and the environment. Proper disposal methods should be followed to minimize any potential risks associated with its use.
The future prospects for 2-Bromo-4-methoxypyridine-3-acetonitrile are promising. Ongoing research continues to explore its potential applications in drug discovery, particularly in the development of novel therapeutics for cancer and inflammatory diseases. Collaborative efforts between academic institutions and pharmaceutical companies are expected to drive further advancements in this field.
In conclusion, 2-Bromo-4-methoxypyridine-3-acetonitrile (CAS No. 1782398-42-8) is a valuable compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features and versatile chemical properties make it an attractive candidate for various applications, from serving as an intermediate in drug synthesis to being explored as a bioactive molecule with therapeutic potential.
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